![molecular formula C5H6FNO3 B1143172 (2R,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid CAS No. 160705-72-6](/img/structure/B1143172.png)
(2R,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid
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Overview
Description
(2R,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid is a fluorinated derivative of pyrrolidine carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid typically involves the fluorination of a pyrrolidine derivative. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the synthesis process, making it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various fluorinated pyrrolidine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry
In chemical research, (2R,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid serves as a versatile building block for synthesizing more complex molecules. The presence of the fluorine atom imparts unique properties that can lead to increased stability and altered reactivity in derivatives.
Biology
In biological applications, this compound is investigated as a bioisostere in drug design. Its structural characteristics enable it to mimic other biologically active compounds while potentially enhancing binding affinity to molecular targets. This property is particularly useful in developing inhibitors for enzymes involved in metabolic pathways .
Medicine
The medicinal applications of this compound are being explored in the context of therapeutic agents . Research indicates its derivatives may exhibit activity against various diseases, including cancer and infectious diseases. The compound's mechanism of action involves modulating enzyme activity through enhanced binding due to the fluorine substitution .
Case Study 1: Antitumor Effects
A study demonstrated that derivatives of this compound significantly inhibited the proliferation of A431 vulvar epidermal carcinoma cells. The mechanism was linked to the induction of apoptosis via activation of caspase pathways, highlighting its potential as an anticancer agent.
Case Study 2: Antimicrobial Activity
Research on various bacterial strains revealed that this compound exhibited notable antimicrobial properties, particularly effective against Gram-positive bacteria. This suggests its potential use in developing new antibiotics .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound indicates favorable absorption characteristics. Initial findings suggest minimal toxicity at therapeutic doses; however, comprehensive toxicological studies are necessary to fully understand its safety profile .
Industry Applications
In the industrial sector, this compound is utilized in developing advanced materials due to its unique properties. Applications include electronics, coatings, and polymers where enhanced stability and reactivity are crucial .
Mechanism of Action
The mechanism of action of (2R,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- (2R,4R)-4-methyl-2-pyrrolidinecarboxylic acid
- (2R,4R)-4-hydroxy-2-pyrrolidinecarboxylic acid
- (2R,4R)-4-chloro-2-pyrrolidinecarboxylic acid
Uniqueness
Compared to its analogs, (2R,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid is unique due to the presence of the fluorine atom. This substitution can significantly alter the compound’s chemical and biological properties, making it more stable and potentially more active in various applications.
Biological Activity
(2R,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid is a fluorinated derivative of pyrrolidine carboxylic acid, which has garnered attention for its potential therapeutic applications. This compound is being studied for various biological activities, particularly in the fields of oncology and antimicrobial research. Its unique structural features, including the presence of a fluorine atom, enhance its binding affinity to biological targets, making it a promising candidate for drug development.
- Molecular Formula : C5H6FNO3
- Molecular Weight : 147.105 g/mol
- CAS Number : 160705-72-6
The mechanism of action of this compound involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects depending on the target and pathway involved .
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. In vitro tests using human lung adenocarcinoma (A549) cells showed that certain derivatives displayed low nanomolar inhibitory activities against key cancer pathways.
Compound | IC50 (nM) | Target |
---|---|---|
4a | 27 | PD-L1 |
9a | 8 | PD-L1 |
These compounds disrupt the PD-1/PD-L1 complex, enhancing T-cell activation and potentially improving anti-tumor immunity .
Antimicrobial Activity
The antimicrobial properties of this compound derivatives have also been investigated. Notably, compounds derived from this scaffold have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive pathogens.
Compound | Activity Against | MIC (µg/mL) |
---|---|---|
21 | MRSA | 0.5 |
Other | Various strains | Varies |
These findings suggest that the compound's structure can be modified to enhance its efficacy against resistant bacterial strains .
Case Studies
- Study on PD-L1 Inhibition : A study evaluated the binding affinity of synthesized compounds to PD-L1 in tumor tissues. Results indicated a higher uptake in PD-L1 positive tumors compared to negative ones, suggesting potential for targeted cancer therapy .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity of derivatives against resistant bacterial strains. The results highlighted the importance of structural modifications in enhancing antimicrobial potency while maintaining low toxicity to non-cancerous cells .
Properties
IUPAC Name |
(2R,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FNO3/c6-2-1-3(5(9)10)7-4(2)8/h2-3H,1H2,(H,7,8)(H,9,10)/t2-,3-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTWBMODBIAMTC-PWNYCUMCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C(=O)N[C@H]1C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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